4-amino-6-(4-fluorophenyl)-14-(4-methoxyphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile
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Overview
Description
2-amino-4-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various amines, fluorobenzenes, and methoxybenzenes, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .
Scientific Research Applications
2-amino-4-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: This compound shares some structural similarities and is also studied for its biological activities.
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: Another compound with a similar fluorophenyl group, used in neurotensin receptor studies.
Uniqueness
2-amino-4-(4-fluorophenyl)-9-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is unique due to its complex structure, which combines multiple aromatic rings and functional groups, providing a versatile platform for various chemical modifications and biological studies.
Properties
Molecular Formula |
C27H17FN4O3S |
---|---|
Molecular Weight |
496.5g/mol |
IUPAC Name |
4-amino-6-(4-fluorophenyl)-14-(4-methoxyphenyl)-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile |
InChI |
InChI=1S/C27H17FN4O3S/c1-34-16-8-4-13(5-9-16)19-11-10-17-22-24(36-27(17)31-19)23-21(26(33)32-22)20(18(12-29)25(30)35-23)14-2-6-15(28)7-3-14/h2-11,20H,30H2,1H3,(H,32,33) |
InChI Key |
AUWCZZSCCYVIQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C5=C(C(C(=C(O5)N)C#N)C6=CC=C(C=C6)F)C(=O)N4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C5=C(C(C(=C(O5)N)C#N)C6=CC=C(C=C6)F)C(=O)N4 |
Origin of Product |
United States |
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